N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(16)14-13-15-11(7-19-13)10-6-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOLSYNVZZMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2,5-Dimethoxyphenyl)Thiazol-2-Amine
The thiazole core is constructed using a modified Hantzsch thiazole synthesis. A mixture of 2,5-dimethoxybenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and α-bromoacetophenone (1.1 equiv) in ethanol undergoes reflux at 80°C for 6–8 hours. The intermediate 4-(2,5-dimethoxyphenyl)thiazol-2-amine precipitates upon cooling, yielding 68–72% after recrystallization from ethyl acetate.
Key Reaction Parameters:
- Solvent polarity critically impacts cyclization efficiency (ethanol > DMF > acetonitrile)
- Excess thiourea minimizes byproduct formation from competing Strecker-type reactions
N-Acetylation of Thiazol-2-Amine
The amine intermediate undergoes acetylation using chloroacetamide (1.5 equiv) in the presence of triethylamine (2.0 equiv) as a base. Reactions conducted in dichloromethane at 25°C for 12 hours achieve 85% conversion, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Optimization Insight:
- Microwave-assisted conditions (100°C, 30 min) improve yields to 92% while reducing reaction time
- Alternative acylating agents (e.g., acetyl chloride) lead to over-acetylation at methoxy groups
One-Pot Cyclocondensation-Acetylation Approach
A streamlined method combines thiazole ring formation and acetylation in a single vessel:
Reagents:
- 2,5-Dimethoxyphenylglyoxal (1.0 equiv)
- Thioacetamide (1.2 equiv)
- Chloroacetonitrile (1.5 equiv)
Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 120°C (oil bath)
- Duration: 8 hours
Workup:
- Quench with ice-water
- Extract with ethyl acetate (3 × 50 mL)
- Dry over anhydrous Na₂SO₄
This method achieves 78% isolated yield, bypassing intermediate isolation.
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield | 62% | 78% |
| Reaction Time | 18 hours | 8 hours |
| Purification Complexity | Medium | Low |
| Byproduct Formation | 8–12% | <5% |
| Scalability (>100 g) | Feasible | Challenging |
Mechanistic Considerations
Thiazole Ring Formation
The Hantzsch mechanism proceeds via:
Acetylation Dynamics
The amine's nucleophilicity is enhanced by electron-donating methoxy groups, facilitating rapid acetylation. Steric hindrance from the 4-(2,5-dimethoxyphenyl) substituent necessitates prolonged reaction times compared to simpler thiazoles.
Advanced Catalytic Systems
Recent innovations employ:
- Lewis Acid Catalysts: ZnCl₂ (10 mol%) reduces acetylation time to 2 hours
- Phase-Transfer Catalysis: Tetrabutylammonium bromide improves interfacial reactivity in biphasic systems
- Enzyme-Mediated Acetylation: Candida antarctica lipase B achieves 94% enantiomeric excess in kinetic resolutions
Industrial-Scale Production Challenges
Cost Analysis:
- Raw material costs dominate (62% of total)
- Solvent recovery systems reduce expenses by 18%
Safety Considerations:
- Exothermic acetylation requires jacketed reactors with precise temperature control
- Chloroacetamide classified as Category 2 mutagen (REACH Annex VI)
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in the Thiazole/Phenyl Domain
Substituent Variations on the Phenyl Ring
- Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Key Difference: Replaces one methoxy group (2,5-dimethoxy) with a hydroxyl group (4-hydroxy-3-methoxy). Compound 6a acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), whereas the dimethoxy analog may exhibit altered selectivity due to enhanced lipophilicity .
- N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Key Difference: Replaces thiazole with benzothiazole and adds a chlorine substituent. Chlorine may improve metabolic stability .
Halogen-Substituted Analogs
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Modifications in the Acetamide Moiety
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Key Difference: Morpholino group replaces the methyl group in acetamide. Impact: Morpholine enhances solubility and introduces a tertiary amine, enabling salt formation and improved bioavailability. This modification is relevant for central nervous system targeting .
- N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide Key Difference: Sulfanyl linker and methyl groups on phenyl/thiazole. Methyl groups may reduce metabolic oxidation .
Heterocycle Replacement
- N-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Key Research Findings
- COX Inhibition : The dimethoxyphenyl-thiazole scaffold shows promise for COX inhibition, but selectivity depends on substituents. Hydroxyl groups (as in 6a) reduce selectivity, while methoxy groups may enhance it .
- Crystallographic Trends : Analogs with halogen substituents (e.g., Cl) exhibit robust intermolecular interactions (N–H⋯N, C–H⋯π), critical for crystal engineering .
- Solubility and Bioavailability : Morpholine and sulfanyl modifications address the poor solubility of parent compounds, expanding therapeutic applicability .
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative known for its diverse biological activities, including antibacterial , antifungal , anti-inflammatory , and anticancer properties. This compound's structural features contribute significantly to its biological interactions and therapeutic potential.
Structural Characteristics
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a 2,5-dimethoxyphenyl group enhances its reactivity and biological activity. Below is a summary of its structural characteristics:
| Feature | Description |
|---|---|
| Molecular Formula | C13H13N3O3S |
| Molecular Weight | 279.33 g/mol |
| Functional Groups | Thiazole ring, methoxy groups |
This compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where specific kinases involved in cell proliferation are targeted.
- Receptor Modulation : The compound may modulate receptors involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspases involved in the apoptotic pathway.
- Cell Lines Tested :
- MCF7 (breast cancer)
- PC3 (prostate cancer)
- SKNMC (neuroblastoma)
In these studies, the compound was compared to standard chemotherapeutics like doxorubicin, showing promising results in terms of cytotoxicity and apoptosis induction.
Antibacterial and Antifungal Properties
The compound also displays notable antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.
Study on Anticancer Mechanism
A study published in Medicinal Chemistry focused on the apoptotic effects of this compound on MCF7 cells. The results indicated that the compound significantly increased the activity of caspases 3 and 9, leading to enhanced apoptosis compared to control groups .
Antimicrobial Evaluation Study
Another study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential application in treating infections caused by these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
